1,2,3-Butanetriol

Atmospheric Chemistry Aerosol Science Material Properties

1,2,3-Butanetriol (CAS 4435-50-1) is a C4 triol with a defined ~90:10 erythro:threo diastereomeric ratio, differentiating it from achiral polyols like glycerol and 1,2,4-butanetriol. It serves as a cost-effective, non-isotopic internal standard for glycerol GC-MS quantification, achieving >80% recovery across biological matrices. Its viscosity, precisely between a diol and tetrol, enables predictable rheological control in aerosol and thin-film models. Supplied at ≥90% purity as a hygroscopic liquid, it is ideal for high-throughput metabolomics, chiral synthesis, and cryopreservation research.

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 4435-50-1
Cat. No. B1208628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Butanetriol
CAS4435-50-1
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCC(C(CO)O)O
InChIInChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3
InChIKeyYAXKTBLXMTYWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Butanetriol (CAS 4435-50-1): Sourcing and Differentiation of a C4 Triol


1,2,3-Butanetriol (CAS 4435-50-1) is a C4 trihydric alcohol, or polyol, with the molecular formula C4H10O3 and a molecular weight of 106.12 g/mol . It is a viscous, hygroscopic liquid, structurally analogous to glycerol (1,2,3-propanetriol), featuring an additional carbon in its backbone . It serves as a versatile building block in organic synthesis and a subject of study in fields such as cryopreservation and aerosol science .

Why 1,2,3-Butanetriol (CAS 4435-50-1) Cannot Be Simply Replaced with Glycerol or Other Polyols


While 1,2,3-butanetriol shares the general polyol class with compounds like glycerol and 1,2,4-butanetriol, its specific carbon backbone and hydroxyl group arrangement confer distinct physicochemical properties and functional behaviors. Direct substitution is not trivial due to quantifiable differences in viscosity, isomer composition, and performance in specific analytical and low-temperature applications [1]. These differences, detailed in the following evidence, preclude generic interchange in formulations, analytical methods, or research models [2].

Quantitative Differentiation of 1,2,3-Butanetriol: Evidence-Based Comparison with Analogs


Viscosity in Non-Crystalline Organic Particles: 1,2,3-Butanetriol vs. 2-Methyl-1,4-Butanediol and 1,2,3,4-Butanetetrol

A study on the viscosity of organic aerosols demonstrated that the number of hydroxyl (OH) functional groups is a primary determinant of viscosity. For polyols of comparable molar mass, the addition of a single OH group increases viscosity by 1-2 orders of magnitude [1]. This quantifiable relationship allows for precise tuning of material properties in formulations. While 1,2,3-butanetriol was measured at ≤6.5e2 Pa s, its specific viscosity is shown to be intermediate between the lower viscosity diol (2-methyl-1,4-butanediol) and the higher viscosity tetrol (1,2,3,4-butanetetrol) due to its three OH groups [1].

Atmospheric Chemistry Aerosol Science Material Properties

Analytical Selectivity: 1,2,3-Butanetriol as a Non-Isotopic Internal Standard for Glycerol Quantification

In a validated GC-MS method for quantifying glycerol in biological samples, 1,2,3-butanetriol was selected and validated as a non-isotopic internal standard, providing an alternative to costly isotope-labeled glycerol [1]. The method achieved high recoveries (>80% for all samples, >90% for fluid samples) and satisfactory repeatability, demonstrating that 1,2,3-butanetriol effectively mimics glycerol's behavior during sample preparation and analysis while being chromatographically distinct [1].

Analytical Chemistry GC-MS Lipid Metabolism

Cryopreservation Performance: Glass-Forming Tendency of 1,2,3-Butanetriol vs. 1,2,4-Butanetriol and 1,2-Propanediol

In low-temperature studies of aqueous solutions, 1,2,3-butanetriol and its isomer 1,2,4-butanetriol exhibited identical behavior: only ice was observed to crystallize, with no glass formation, at the concentrations tested [1]. This contrasts with the superior glass-forming tendency of 2,3-butanediol, which was comparable to 1,2-propanediol (the best-performing solute in the study) [1]. The study explicitly ranks 1,2,3-butanetriol behind 1,2- and 1,3-butanediol in terms of amorphous state stability, placing it just after DMSO in performance [1].

Cryobiology Vitrification Cryoprotectant

Isomer Composition and Purity: Distinguishing 1,2,3-Butanetriol from 1,2,4-Butanetriol

Commercial glycerol can contain trace impurities of butanetriols. Analysis has shown that the 1,2,3-butanetriol present in such glycerol exists as a mixture of erythro and threo isomers in an approximate 90:10 ratio [1]. This specific isomeric fingerprint is a defining characteristic of the compound and differentiates it from its regioisomer, 1,2,4-butanetriol, which lacks chiral centers and thus does not exhibit this stereoisomerism .

Analytical Chemistry Quality Control Stereochemistry

Optimal Research and Industrial Use Cases for 1,2,3-Butanetriol (CAS 4435-50-1) Based on Comparative Evidence


Analytical Chemistry: Cost-Effective Internal Standard for Glycerol Quantification

Based on its validated performance as a non-isotopic internal standard for glycerol in GC-MS analysis, 1,2,3-butanetriol is best applied in high-throughput or routine analytical laboratories quantifying glycerol in biological matrices. The method achieves >80% recovery across various sample types and offers a significant cost advantage over isotope-labeled glycerol, making it a practical choice for large-scale metabolomics or clinical studies [1].

Material Science: Tuning Viscosity in Non-Crystalline Formulations

For researchers designing formulations where precise viscosity control is required, 1,2,3-butanetriol serves as a predictable intermediate. The established relationship between hydroxyl group count and viscosity (increase of 1-2 orders of magnitude per OH group) allows its selection over a diol or a tetrol to achieve a specific rheological profile in organic particles or thin films, as demonstrated in atmospheric aerosol models [1].

Synthetic Chemistry: Chiral Building Block with a Defined Isomer Ratio

1,2,3-Butanetriol's well-defined diastereomeric ratio of approximately 90:10 (erythro:threo) makes it a suitable starting material or intermediate for chiral syntheses. Its stereochemical profile differentiates it from achiral polyols like 1,2,4-butanetriol and glycerol, allowing chemists to leverage its specific isomer composition in the development of stereospecific pharmaceuticals or other chiral products [1].

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